Product packaging for Erythro-carolignan E(Cat. No.:)

Erythro-carolignan E

Cat. No.: B1232722
M. Wt: 730.8 g/mol
InChI Key: CXFBVHGWTGTGBR-QYQWMRSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythro-carolignan E is a naturally occurring lignan isolated from various plant species. Research indicates it possesses significant biological activities, making it a compound of interest in several pharmacological fields. Studies have shown that related carolignans exhibit moderate anti-HIV activity, suggesting potential for this compound in virology research . Furthermore, this class of compounds has been investigated for its antibacterial properties and radical scavenging capabilities, pointing to applications in infectious disease and oxidative stress research . The compound has been identified in species such as Euphorbia sikkimensis and Clematis hirsuta . Its structure can be characterized by NMR spectroscopy, with its conformational preferences being solvent-dependent . Researchers can utilize this compound for lead discovery in drug development, as a standard in phytochemical analysis, and for probing the mechanisms of lignan bioactivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H42O13 B1232722 Erythro-carolignan E

Properties

Molecular Formula

C40H42O13

Molecular Weight

730.8 g/mol

IUPAC Name

3-[4-[(1S,2S)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3-methoxyphenyl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H42O13/c1-47-33-20-26(7-13-29(33)41)10-17-38(44)51-19-5-6-25-9-16-32(36(22-25)50-4)53-37(40(46)28-12-15-31(43)35(23-28)49-3)24-52-39(45)18-11-27-8-14-30(42)34(21-27)48-2/h7-18,20-23,37,40-43,46H,5-6,19,24H2,1-4H3/b17-10+,18-11+/t37-,40-/m0/s1

InChI Key

CXFBVHGWTGTGBR-QYQWMRSMSA-N

SMILES

COC1=C(C=CC(=C1)CCCOC(=O)C=CC2=CC(=C(C=C2)O)OC)OC(COC(=O)C=CC3=CC(=C(C=C3)O)OC)C(C4=CC(=C(C=C4)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)CCCOC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@@H](COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)[C@H](C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CCCOC(=O)C=CC2=CC(=C(C=C2)O)OC)OC(COC(=O)C=CC3=CC(=C(C=C3)O)OC)C(C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Isolation and Natural Occurrence of Erythro Carolignan E

Phytogeographical Distribution of Producing Plant Species

The plants that produce Erythro-carolignan E are distributed across diverse geographical regions, reflecting a broad range of climates and ecosystems. The identification of these species is crucial for the targeted isolation of the compound.

Identification of Genera and Species Yielding this compound

This compound has been isolated from several plant genera, primarily within the families Euphorbiaceae, Malvaceae, Ranunculaceae, and Dilleniaceae. The specific species identified as sources of this compound are detailed in the table below.

GenusSpeciesFamilyNative Geographical Distribution
EuphorbiaEuphorbia sikkimensisEuphorbiaceaeNepal to South China. researchgate.netnih.gov
DurioDurio affinisMalvaceaePeninsular Malaysia and Borneo (West Kalimantan and Sabah). researchgate.netscribd.comfoodresearchlab.comnih.gov
Durio carinatusMalvaceaeWest Malesia, including Sumatra, Pahang, Johor, Sabah, Sarawak, and Brunei. scribd.commdpi.comdntb.gov.ua
Durio oxleyanusMalvaceaePeninsular Malaysia, Sumatra, and Borneo. tandfonline.comnih.govuns.ac.id
ClematisClematis hirsutaRanunculaceaeCape Verde, Sahara to Tropical Africa, and the Southwest Arabian Peninsula. mdpi.com
Clematis armandiiRanunculaceaeSouthern and Eastern China. researchgate.net
HibiscusHibiscus taiwanensisMalvaceaeTaiwan. nih.govnih.govnih.govresearchgate.net
Hibiscus cannabinusMalvaceaeTropical and subtropical regions. researchgate.netacgpubs.orgresearchgate.netresearchgate.net
TetraceraTetracera loureiriDilleniaceaeThailand, South Indo-China, and the Malay Peninsula. mdpi.com

Specific Plant Parts Utilized for Isolation

The concentration of this compound can vary significantly within different parts of the same plant. Researchers have therefore focused on specific tissues to maximize the yield of the isolated compound. The selection of the plant part is a critical first step in the isolation process.

Plant SpeciesPlant Part Utilized
Euphorbia sikkimensisAerial parts nih.govresearchgate.net
Durio affinisBark
Durio carinatusBark scribd.com
Durio oxleyanusBark scribd.com
Clematis hirsutaRoots nih.gov
Tetracera loureiriStems nih.gov

Extraction Methodologies for this compound

The initial step in isolating this compound from plant material involves extraction with suitable solvents. The choice of solvent and extraction technique is determined by the physicochemical properties of lignans (B1203133) and the nature of the plant matrix.

Generally, dried and pulverized plant material is subjected to extraction to increase the surface area and improve solvent penetration. Maceration is a common technique where the plant material is soaked in a solvent for an extended period. nih.gov For lignans like this compound, polar organic solvents are typically employed. Ethanol (B145695) is a frequently used solvent, often in aqueous mixtures (e.g., 70% or 95% ethanol), due to its effectiveness in extracting phenolic compounds and its relatively low toxicity. nih.govresearchgate.net Methanol (B129727) is another common solvent used for extraction. nih.gov

Following initial extraction, a series of liquid-liquid partitioning steps are often performed to separate compounds based on their polarity. For instance, an ethanolic extract may be suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound, being a moderately polar lignan (B3055560), is often found concentrated in the ethyl acetate or chloroform fractions. researchgate.net In the case of Clematis hirsuta, a successive extraction with a mixture of n-hexane and ethyl acetate followed by methanol has been employed. nih.gov

Chromatographic Purification Techniques for Isolation Purity

Following extraction and preliminary fractionation, chromatographic methods are indispensable for the purification of this compound to a high degree of homogeneity. A combination of different chromatographic techniques is typically necessary to separate the target compound from a complex mixture of other phytochemicals.

Column Chromatography is a fundamental technique used for the initial separation of the crude extract or its fractions.

Silica Gel Column Chromatography: This is widely used for the separation of compounds based on their polarity. Fractions are eluted with a gradient of solvents, typically starting with a non-polar solvent (like n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol). nih.gov

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating lignans and other phenolic compounds. It separates molecules based on their size, with smaller molecules entering the pores of the gel and thus eluting later. nih.gov

Polyamide Resin Column Chromatography: This technique is particularly useful for the separation of phenolic compounds, including lignans and flavonoids, by exploiting their ability to form hydrogen bonds with the polyamide stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to obtain highly pure this compound.

Preparative HPLC: This is used to isolate larger quantities of the pure compound. Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, or methanol and water, often in a gradient elution mode. acgpubs.org The eluting compounds are monitored by a UV detector, and the fractions containing this compound are collected.

The purity of the isolated this compound is typically confirmed by analytical techniques such as Thin-Layer Chromatography (TLC) and analytical HPLC.

Structural Elucidation and Spectroscopic Characterization of Erythro Carolignan E

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in the structural determination of Erythro-carolignan E. One- and two-dimensional NMR experiments have enabled the complete assignment of proton and carbon signals, confirming the molecular framework and its stereochemical details.

The ¹H NMR spectrum of this compound displays characteristic signals that reveal its core components. The presence of two feruloyl moieties is indicated by two pairs of doublets corresponding to trans-olefinic protons. nih.gov For instance, signals have been observed at δH 7.59 (1H, d, J = 15.9 Hz) and 6.27 (1H, d, J = 15.9 Hz), as well as at δH 7.48 (1H, d, J = 15.9 Hz) and 6.23 (1H, d, J = 15.9 Hz). nih.gov The large coupling constant of 15.9 Hz is definitive for an E-configuration of the double bonds. nih.gov

The spectrum also shows complex signals for six aromatic protons on two distinct 1,3,4-trisubstituted aromatic rings. nih.gov A key diagnostic feature for the stereochemistry of the central glycerol-like linker is the coupling constant between protons H-7' and H-8'. In chloroform-d (B32938) (CDCl₃), this coupling constant (J₇',₈') is observed to be approximately 3.3 Hz. uns.ac.id This small value is characteristic of a gauche relationship between these two protons, which definitively establishes the erythro relative configuration of the diastereomer. uns.ac.id

Interestingly, the conformation of the C7'-C8' bond has been shown to be solvent-dependent. While the coupling constant is 3.3 Hz in CDCl₃, it changes to 4.1 Hz in pyridine-d₅ and 5.3 Hz in acetonitrile-d₃, suggesting a shift in the conformational equilibrium in different solvent environments. uns.ac.idresearchgate.net

Interactive Table: ¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-77.48d15.9
H-86.23d15.9
H-27.02d1.9
H-56.85d8.2
H-67.05dd1.9, 8.2
H-7'~4.92d~3.3
H-7'''7.59d15.9
H-8'''6.27d15.9
H-2'''7.00d1.8
H-5'''6.91d8.1
H-6'''7.05dd1.8, 8.1
OCH₃3.85 - 3.90s-
Note: Data compiled from multiple sources and may show slight variations based on solvent and experimental conditions. nih.govuns.ac.idresearchgate.net

The ¹³C NMR spectrum of this compound corroborates the structure proposed by ¹H NMR analysis. It typically shows 40 distinct carbon signals, consistent with the molecular formula. nih.gov Key signals include two conjugated carbonyl carbons from the feruloyl esters, which resonate at approximately δC 167.1 and 167.5 ppm. nih.govuns.ac.id

The spectrum also clearly indicates the presence of four methoxy (B1213986) groups with signals around δC 55.9 ppm. uns.ac.idresearchgate.net The signals for the central propanoid linker are particularly informative, with two oxymethine carbons (CHO) resonating at approximately δC 83.5 and 82.3, and oxymethylene carbons (CH₂O) appearing around δC 63.9. nih.gov The remaining signals correspond to the numerous aromatic and olefinic carbons of the feruloyl groups and the aromatic rings of the neolignan core. nih.govuns.ac.id

Interactive Table: ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ) ppmCarbon Type
C-9167.1C=O
C-9'''167.5C=O
C-7'~82.3CHO
C-8'~83.5CHO
C-9'~63.9CH₂O
C-7''~32.1CH₂
C-8''~30.6CH₂
OCH₃~55.9CH₃
Aromatic/Olefinic109 - 150C, CH
Note: Data compiled from multiple sources and may show slight variations based on solvent and experimental conditions. nih.govuns.ac.idmdpi.com

Two-dimensional (2D) NMR experiments were essential for assembling the complete structure of this compound by establishing correlations between nuclei. acs.orgrsc.org

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra were used to identify proton spin systems. For example, correlations confirmed the presence of a CH₂O–CHO–CHO group within the central linker and the connectivity within the aromatic rings. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlated each proton with its directly attached carbon, allowing for the unambiguous assignment of many carbon signals based on the already assigned proton resonances. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique was crucial for connecting the individual spin systems to build the complete molecular structure. HMBC correlations show couplings between protons and carbons that are two or three bonds away. Key HMBC correlations demonstrated the ester linkages, for example, between the protons of the glycerol (B35011) backbone (e.g., H-9') and the carbonyl carbons (e.g., C-9) of the feruloyl units. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide through-space correlations between protons that are close to each other, which is vital for confirming relative stereochemistry. These measurements were used to support the erythro configuration assigned based on J-coupling constants. acs.orgacs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. The analysis yielded a molecular formula of C₄₀H₄₂O₁₃. nih.govmdpi.com This elemental composition corresponds to a calculated molecular weight of approximately 730.2625 Da, which aligns perfectly with the experimental mass data obtained from HRESIMS analysis. nih.govacgpubs.org This technique provided the foundational information on the elemental makeup of the molecule, which was then elaborated upon by NMR and other spectroscopic methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was used to identify the principal functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands that confirm the presence of hydroxyl (–OH) groups, ester carbonyl (C=O) groups, and aromatic rings. nih.gov Reported absorption bands include:

A broad band around 3407 cm⁻¹ for O–H stretching of the hydroxyl groups. nih.gov

A strong absorption at 1704 cm⁻¹ corresponding to the C=O stretching of the conjugated ester functional groups. nih.gov

Several bands in the region of 1599-1460 cm⁻¹ (e.g., 1599, 1514, and 1460 cm⁻¹) are characteristic of C=C stretching vibrations within the aromatic rings. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy was utilized to characterize the chromophoric system of this compound. nih.gov The UV spectrum is dominated by the strong absorbance of the two feruloyl moieties, which act as the primary chromophores. These conjugated systems, involving an aromatic ring, a carbon-carbon double bond, and a carbonyl group, are responsible for the compound's characteristic UV absorption profile, although specific λmax values are not consistently detailed in primary reports. nih.gov

Stereochemical and Conformational Analysis of Erythro Carolignan E

Determination of Relative Configuration (Erythro Diastereomer)

The relative configuration of the two adjacent stereocenters at C-7' and C-8' in carolignan E is defined as erythro. This assignment is primarily established through the analysis of proton-proton (¹H-¹H) vicinal coupling constants (³JHH) obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

The magnitude of the coupling constant between the H-7' and H-8' protons is diagnostic for distinguishing between erythro and threo diastereomers. mdpi.com For acyclic systems like the C7'-C8' fragment in erythro-carolignan E, a small coupling constant is indicative of a gauche relationship between the coupled protons in the dominant conformer. In the case of this compound, the ¹H-NMR spectrum recorded in chloroform-d (B32938) (CDCl₃) shows a coupling constant ³JH7'-H8' of approximately 3.0–3.3 Hz. researchgate.netnih.gov This small value strongly supports the erythro relative configuration. researchgate.net This is because intramolecular hydrogen bonding in the erythro isomer favors conformations where the H-7' and H-8' protons are in a gauche orientation. In contrast, threo isomers typically exhibit larger coupling constants. mdpi.com

This method, which correlates coupling constants with relative stereochemistry, is a well-established technique for the structural analysis of flexible acyclic natural products. researchgate.net In addition to coupling constants, Nuclear Overhauser Effect (NOE) measurements can also be used to support the configurational assignment. acs.orgacs.orgnih.gov

Assignment of Absolute Configuration (e.g., Electronic Circular Dichroism (ECD) Calculations)

While NMR determines the relative stereochemistry, the assignment of the absolute configuration (i.e., the specific R/S designation at each stereocenter) requires chiroptical methods. For this compound and its analogs, this is most reliably achieved by comparing experimental Electronic Circular Dichroism (ECD) spectra with those generated through quantum chemical calculations. nih.govresearchgate.net

The process involves calculating the theoretical ECD spectra for both possible enantiomers, for instance, (7'R, 8'S) and (7'S, 8'R) for the erythro diastereomer. These calculations are typically performed using time-dependent density functional theory (TD-DFT). mdpi.comnih.gov The calculated spectrum that matches the experimentally measured ECD spectrum of the isolated natural product allows for the unambiguous assignment of its absolute configuration. nih.gov For example, in a study on new carolignans from Euphorbia sikkimensis, the absolute configuration of (+)-erythro-carolignan E was determined by this method. nih.govacs.org Similarly, Circular Dichroism (CD) measurements on related lignans (B1203133) from Durio species have consistently supported an 8'S configuration. acs.orgacs.orgnih.gov

Conformational Preferences and Solvent-Dependent Dynamics

The flexible central bond (C7'-C8') of this compound allows it to exist as a mixture of rapidly interconverting staggered conformers (rotamers). The equilibrium between these conformers is highly sensitive to the surrounding environment, a phenomenon known as solvent-dependent dynamics. nih.gov

The three principal staggered conformers for the erythro isomer, as viewed through a Newman projection along the C7'-C8' bond, are designated EI, EII, and EIII. researchgate.net

In conformer EI , the two bulky aryl groups are gauche to each other, and an intramolecular hydrogen bond can form between the C7'-OH and the C8'-OAr groups, leading to a gauche relationship between H-7' and H-8'.

In conformer EII , the aryl groups are anti-periplanar, which is sterically favorable, and the H-7' and H-8' protons are also anti.

Conformer EIII also features a gauche relationship between the large substituents and between H-7' and H-8'.

The conformational preferences are dictated by a balance of steric effects, dipole-dipole interactions, and hydrogen bonding (both intramolecular and with the solvent).

The analysis of the ³JH7'-H8' vicinal coupling constant is the primary tool for investigating the conformational equilibrium of this compound in solution. researchgate.net According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the H-7' and H-8' protons. A small coupling constant (typically 0–4 Hz) corresponds to a gauche conformation (approx. 60° dihedral angle), while a large coupling constant (7–10 Hz) indicates an anti conformation (approx. 180° dihedral angle). researchgate.netresearchgate.net

The experimentally observed coupling constant is a population-weighted average of the coupling constants of the individual conformers (EI, EII, and EIII). Therefore, changes in the measured ³JH7'-H8' value directly reflect shifts in the conformational equilibrium.

Research has demonstrated that the conformational equilibrium of this compound is significantly influenced by the solvent used for NMR analysis. researchgate.net This is primarily due to the solvent's ability to disrupt the intramolecular hydrogen bond that stabilizes the gauche conformers (EI and EIII).

In a non-polar, non-hydrogen bonding solvent like chloroform-d (CDCl₃) , the intramolecular hydrogen bond is strong. This locks the molecule predominantly into the gauche conformers (EI and EIII), resulting in a small observed coupling constant of 3.3 Hz . researchgate.net

When the solvent is changed to one that can act as a hydrogen bond acceptor, such as pyridine-d₅ or acetonitrile-d₃ , the solvent molecules compete for and disrupt the intramolecular hydrogen bond. This disruption allows the C7'-C8' bond to rotate more freely, and the equilibrium shifts towards the sterically less hindered anti conformer (EII), where the bulky substituents are farther apart. This shift is reflected in an increase in the measured ³JH7'-H8' value.

The table below summarizes the observed solvent-dependent changes in the vicinal coupling constant for this compound, illustrating the shift in conformer equilibria. researchgate.net

NMR Solvent³JH7'-H8' (Hz)Predominant Conformation(s)Interpretation
Chloroform-d (CDCl₃)3.3Gauche (EI, EIII)Intramolecular H-bond stabilizes gauche conformers. researchgate.net
Pyridine-d₅4.1Mixed (Gauche + Anti)Solvent partially disrupts H-bond, increasing population of the anti conformer. researchgate.net
Acetonitrile-d₃5.3Increased Anti (EII)Solvent further disrupts H-bond, shifting equilibrium more towards the anti conformer. researchgate.net

This solvent-dependent behavior is a critical consideration when determining the relative configuration of flexible acyclic molecules and highlights the dynamic nature of this compound in solution. researchgate.net

Biosynthetic Pathways and Precursors to Erythro Carolignan E

General Lignan (B3055560) Biosynthesis from Phenylpropanoid Pathway

The journey to erythro-carolignan E begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. mdpi.comgenome.jp A series of enzymatic reactions, including deamination, hydroxylation, and methylation, convert phenylalanine into various cinnamic acid derivatives. nih.govgenome.jp These intermediates are then reduced to form monolignols, the key building blocks of both lignin (B12514952) and lignans (B1203133). genome.jpacs.org

The primary monolignols involved in lignan biosynthesis are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. mdpi.com The oxidative coupling of two monolignol units, a reaction often mediated by dirigent proteins and laccases, is a critical step that leads to the formation of the basic lignan skeleton. nih.gov This coupling results in various types of lignans, with the specific outcome depending on the monolignols involved and the stereochemistry of the reaction. acs.org

Table 1: Key Enzymes in the Phenylpropanoid Pathway

EnzymeFunction
Phenylalanine ammonia-lyase (PAL)Catalyzes the deamination of phenylalanine to cinnamic acid. nih.gov
Cinnamate 4-hydroxylase (C4H)Hydroxylates cinnamic acid to p-coumaric acid. nih.gov
4-Coumarate:CoA ligase (4CL)Activates p-coumaric acid to its CoA ester.
Caffeoyl-CoA O-methyltransferase (CCOMT)Methylates caffeoyl-CoA to feruloyl-CoA.
Cinnamoyl-CoA reductase (CCR)Reduces cinnamoyl-CoA esters to cinnamaldehydes.
Cinnamyl alcohol dehydrogenase (CAD)Reduces cinnamaldehydes to monolignols.

Hypothesized Biosynthetic Route to Carolignan Skeletal Architecture

While the general lignan biosynthetic pathway is well-understood, the specific steps leading to the unique "carolignan" skeleton of this compound are still a subject of scientific hypothesis. The structure of this compound suggests a complex assembly process involving the linkage of two distinct phenylpropanoid-derived units.

It is proposed that the biosynthesis involves the coupling of a C6-C3 (phenylpropanoid) unit with another modified C6-C3 unit, likely through an ether linkage. The "erythro" configuration points to a specific stereochemical outcome during one of the key bond-forming reactions. Further research is needed to elucidate the precise enzymes and intermediates involved in constructing the characteristic carolignan framework. The presence of two feruloyl moieties in related compounds suggests that ferulic acid, a downstream product of the phenylpropanoid pathway, is a likely precursor. acgpubs.org

Precursor Incorporation Studies

To date, specific precursor incorporation studies for this compound have not been extensively reported in the available scientific literature. Such studies, which would involve feeding isotopically labeled precursors to plants known to produce the compound, are crucial for definitively confirming the biosynthetic pathway. The isolation of this compound from various plant sources, such as Durio species and Aralia continentalis, provides the necessary biological systems for future research in this area. acgpubs.orgmdpi.comresearchgate.netacs.org

Chemical Analogues and Biosynthetic Relatives of Erythro Carolignan E

Related Carolignan Series (e.g., Carolignan X, Carolignan Y, Carolignan Z)

The carolignan family is diverse, encompassing several series beyond the "E" series. These include carolignan X, carolignan Y, and carolignan Z, which differ in their substitution patterns.

Carolignan X : Both threo- and erythro-carolignan X have been isolated from the bark of Durio carinatus and Durio oxleyanus. nih.govacs.orgebi.ac.ukebi.ac.uk These compounds are natural products found within these plant species. ebi.ac.ukebi.ac.uk

Carolignan Y : Threo- and erythro-carolignan Y are novel lignan (B3055560) ethers that have been identified in the bark of Durio oxleyanus. nih.govacs.orgebi.ac.uk

Carolignan Z : (-)-Erythro-carolignan Z is another new carolignan that has been isolated from Euphorbia sikkimensis. nih.govacs.org Additionally, a 5′-demethoxy derivative of carolignan Z has been reported. researchgate.net

The structural variations within these carolignan series highlight the biosynthetic plasticity of the plant species that produce them.

Associated Lignan and Neolignan Compounds (e.g., Boehmenan (B602802), Boehmenan X)

Erythro-carolignan E and its relatives are often found alongside other lignans (B1203133) and neolignans, suggesting interconnected biosynthetic pathways.

Boehmenan : This lignan has been isolated from various plant sources, including Durio affinis, alongside this compound and boehmenan X. uq.edu.au It has a dihydrobenzofuran skeleton formed from the polymerization of four phenylpropanoid units. ias.ac.in Boehmenan has shown moderate cytotoxic activity against certain cancer cell lines and acts as a competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B). uq.edu.autargetmol.com The first total synthesis of boehmenan was achieved through a biomimetic oxidative coupling of ferulic acid methyl ester. ias.ac.inresearchgate.net

Boehmenan X : This compound is closely related to boehmenan and has been isolated from Durio carinatus and Durio oxleyanus. nih.govacs.org It differs from boehmenan in its acylation pattern, containing a trans-caffeoyl moiety at C-9" and a trans-p-coumaroyl moiety at C-9'. researchgate.net

Other associated lignans and neolignans include:

From Virola surinamensis : This plant is a rich source of various lignoids, including tetrahydrofuran (B95107) lignans like veraguensin (B150628) and grandisin, as well as aryltetralin lignans. scielo.brscielo.brcapes.gov.br The leaves and seeds contain a variety of lignans such as fragansins, galbacin, and verrucosin. capes.gov.br A new lignan, (-)-5-demethoxygrandisin B, has also been isolated from its leaves. nih.gov The plant also produces neolignans like virolin (B1237570) and surinamensin. scielo.br

From Nectandra grandiflora : This species contains neolignans such as licarin B and burchellin. nih.govredalyc.org It is also a source of antioxidant phenols. nih.govresearchgate.net

From Machilus umbellata : This plant has yielded various lignans and neolignans.

The co-occurrence of these diverse compounds underscores the complex and interconnected nature of phenylpropanoid metabolism in these plant species.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Natural Sources

Erythro-carolignan E has been isolated from a diverse range of plant families. nih.govnaturalproducts.netebi.ac.uknaturalproducts.net The known sources primarily belong to the Malvaceae, Euphorbiaceae, Ranunculaceae, and Araliaceae families. naturalproducts.netnaturalproducts.netnih.govmdpi.com A systematic exploration of related genera and species within these families, as well as ethnobotanically-guided screening of other medicinal plants, could reveal novel and more abundant sources of the compound. Identifying high-yielding natural sources is a critical first step for sustainable supply and further research, especially in the absence of an efficient total synthesis.

Plant SpeciesFamilyPlant Part
Hibiscus taiwanensisMalvaceaeNot specified
Hibiscus cannabinusMalvaceaeNot specified
Durio carinatusMalvaceaeBark, Stem
Durio oxleyanusMalvaceaeBark
Durio affinisMalvaceaeWood Bark
Euphorbia sikkimensisEuphorbiaceaeAerial Parts
Clematis armandiiRanunculaceaeNot specified
Clematis hirsutaRanunculaceaeRoots
Aralia continentalisAraliaceaeRoots
Ochroma lagopusMalvaceaeNot specified

This table summarizes the known plant sources of this compound. nih.govnaturalproducts.netebi.ac.uknaturalproducts.netmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netacgpubs.org

Comprehensive Understanding of Biosynthetic Enzymes and Pathways

This compound is classified as a phenylpropanoid, a diverse family of natural products derived from the amino acids phenylalanine and tyrosine via the shikimic acid pathway. ebi.ac.uk Lignans (B1203133) are typically formed through the oxidative coupling of monolignol radicals. acgpubs.org However, the specific enzymatic machinery—the oxidases, reductases, and transferases—responsible for the precise assembly of the this compound scaffold remains uncharacterized. Future research should focus on identifying and functionally characterizing these enzymes. A deeper understanding of its biosynthesis could enable the development of biotechnological production methods and provide insights into the chemical ecology of the producing plants. ebi.ac.uk

Total Synthesis and Semisynthetic Derivatization for Structure-Activity Relationship (SAR) Studies

Currently, there are no published reports on the total synthesis of this compound. nih.govnih.govcapes.gov.br Developing a robust and efficient total synthesis is a high-priority research goal. A successful synthetic route would provide unambiguous structural confirmation and, more importantly, grant access to significant quantities of the compound for extensive biological evaluation.

Furthermore, a total synthesis would unlock the potential for creating a library of semisynthetic derivatives. georgiasouthern.edu By systematically modifying the functional groups on the this compound core—such as the phenolic hydroxyls, methoxy (B1213986) groups, and ester linkages—researchers can conduct detailed Structure-Activity Relationship (SAR) studies. researchgate.netwm.edu Such studies are essential for identifying the pharmacophore (the key structural features responsible for biological activity) and for optimizing potency, selectivity, and pharmacokinetic properties. georgiasouthern.eduwm.edu For instance, derivatives like (±)-erythro-7′-methylcarolignan E have already been isolated and shown to possess moderate anti-HIV activity, highlighting the potential for discovering enhanced bioactivity through structural modification. nih.gov

Investigation of Novel Biological Activities and Associated Molecular Targets

While derivatives of this compound have shown anti-HIV activity, the full biological profile of the parent compound is not well understood. nih.govmdpi.com Extracts from plants containing this compound, such as Clematis hirsuta and Tetracera loureiri, have been traditionally used to treat ailments like cancer and have demonstrated antibacterial and anti-inflammatory activities in preclinical studies. nih.govnih.gov

Future investigations should involve broad-spectrum biological screening of pure this compound against a panel of disease targets, including various cancer cell lines, pathogenic bacteria and fungi, and inflammatory pathway components. For any confirmed activity, subsequent research must focus on identifying the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic screening can elucidate the mechanism of action, a critical step in validating the compound as a potential drug lead. scienceopen.com

Advanced Computational Modeling for Predictive Bioactivity and Conformational Behavior

The conformational flexibility of this compound has been shown to be solvent-dependent, which can significantly influence its interaction with biological targets. researchgate.netresearchgate.net Advanced computational modeling techniques, such as molecular dynamics simulations and quantum mechanics calculations, can provide a deeper understanding of its three-dimensional structure and conformational landscape. nih.gov

These models can be used to predict how the molecule might bind to the active sites of various enzymes or receptors. When combined with SAR data, quantitative structure-activity relationship (QSAR) models can be developed to predict the bioactivity of novel, yet-to-be-synthesized derivatives. researchgate.net This predictive power can rationalize experimental findings and guide the design of more potent and selective analogs, thereby accelerating the drug discovery process. wm.edu

Potential for Biotechnological Production and Metabolic Engineering

Should this compound demonstrate significant therapeutic potential, natural sourcing may not be sufficient or sustainable for large-scale production. Metabolic engineering offers a promising alternative. nih.govresearchgate.net By identifying the complete biosynthetic pathway (as noted in section 8.2), the corresponding genes could be transferred to a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov

Optimizing the expression of these genes and the metabolic flux within the host organism could lead to the scalable and cost-effective biotechnological production of this compound. researchgate.netnih.gov This approach would ensure a consistent and high-purity supply for advanced preclinical and potential clinical studies, overcoming a common bottleneck in the development of natural product-based therapeutics.

Q & A

Q. How is the structure of Erythro-carolignan E elucidated, and what techniques are critical for confirming its stereochemistry?

  • Methodological Answer : The structural elucidation of this compound relies on 1H and 13C NMR spectroscopy to identify proton and carbon environments, coupled with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for molecular formula determination. The coupling constant (3JHH) between H-7' and H-8' (3.3 Hz in CDCl3) is pivotal for assigning the erythro configuration. Solvent-dependent conformational changes are analyzed by repeating NMR experiments in polar solvents like pyridine-d5 and acetonitrile-d3, where coupling constants shift to 4.1 Hz and 5.3 Hz, respectively .

Q. What are the standard methods for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis approaches include:
  • Natural extraction : Isolation from plant sources (e.g., Durio affinis bark) via ethanol extraction followed by liquid-liquid partitioning and chromatographic purification (e.g., VLC, RP-HPLC) .
  • Biomimetic synthesis : Enzymatic dimerization of coniferyl alcohol using dirigent proteins to generate pinoresinol, a precursor for this compound .
  • Chemical coupling : Cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to assemble the dibenzylbutyrolactone skeleton .

Q. What basic biological activities have been associated with this compound, and what cellular pathways are implicated?

  • Methodological Answer : Studies suggest interactions with apoptotic pathways (e.g., caspase activation) and cell cycle regulation (e.g., cyclin-dependent kinase inhibition). Standard assays include:
  • In vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines).
  • Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or oxidoreductases).
  • Receptor binding assays (e.g., SPR or radioligand displacement) .

Advanced Research Questions

Q. How do solvent environments influence the conformational dynamics of this compound as observed in NMR studies?

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from:
  • Purity discrepancies : Use HPLC (>95% purity) with UV/ELSD detection to exclude co-eluting impurities .
  • Solvent-induced structural variability : Pre-equilibrate samples in assay-specific buffers to stabilize bioactive conformers .
  • Cell line specificity : Compare activity across multiple cell models (e.g., HeLa vs. MCF-7) and validate via siRNA knockdown of target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.